6-(Trifluoromethoxy)nicotinaldehyde

Description

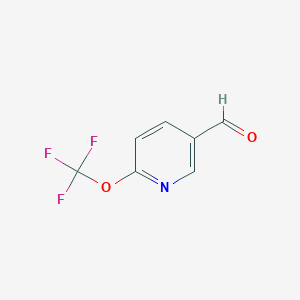

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXYDLSHMGUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactions of the Aldehyde Functional Group

The aldehyde group in 6-(Trifluoromethoxy)nicotinaldehyde is a key site for various chemical transformations, including oxidation, reduction, condensation, and olefination reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(Trifluoromethoxy)nicotinic acid. This transformation is a fundamental reaction in organic chemistry, often employed to introduce a carboxylic acid moiety into a molecule, which can then serve as a precursor for other functional groups like esters and amides.

A related compound, 6-(Trifluoromethyl)nicotinic acid, has been synthesized from 2-chloro-6-trifluoromethyl nicotinic acid using a palladium on carbon (Pd/C) catalyst in the presence of triethylamine (B128534) and hydrogen. chemicalbook.com This highlights a potential route for the synthesis of the analogous 6-(trifluoromethoxy)nicotinic acid.

Table 1: Oxidation of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 6-(Trifluoromethoxy)nicotinic acid | Standard oxidizing agents (e.g., KMnO4, H2CrO4) |

The aldehyde group can be reduced to a primary alcohol, yielding (6-(Trifluoromethoxy)pyridin-3-yl)methanol. This reduction is a common transformation in organic synthesis and can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions.

For a structurally similar compound, (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its synthesis involved the reduction of the corresponding carboxylic acid using a borane-THF complex. chemicalbook.com This suggests that borane-based reagents could also be effective for the reduction of this compound.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | (6-(Trifluoromethoxy)pyridin-3-yl)methanol | NaBH4 in alcohol; LiAlH4 in ether |

This compound can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, often a carbanion, followed by dehydration.

Examples of condensation reactions include the aldol (B89426) condensation and the Knoevenagel condensation. In an aldol condensation, the aldehyde would react with an enolate ion. The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270).

The aldehyde functional group is a suitable substrate for various olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction is a widely used method for this transformation. libretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comudel.edu The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. udel.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.org The HWE reaction often provides excellent E-selectivity for the resulting alkene. organic-chemistry.org

Tebbe olefination, using the Tebbe reagent, is another method for converting aldehydes into alkenes. This reaction is particularly useful for the methylenation of sterically hindered aldehydes.

Table 3: Olefin-Forming Reactions of this compound

| Reaction | Reagent | Product |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh3) | Alkene (Ar-CH=CHR) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene |

| Tebbe Olefination | Tebbe Reagent | Methylene Compound (Ar-CH=CH2) |

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity.

The pyridine ring, particularly when substituted with electron-withdrawing groups like the trifluoromethoxy group, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com In this type of reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group.

The positions ortho and para to the ring nitrogen are the most electron-deficient and therefore the most activated towards nucleophilic attack. youtube.com While the trifluoromethoxy group is at the 6-position, the reactivity at other positions on the ring can be influenced by its electronic effects. Nucleophiles such as amines, alkoxides, and azoles can potentially displace a suitable leaving group on the pyridine ring. nih.gov The Chichibabin reaction is a specific example of nucleophilic aromatic substitution on a pyridine ring where a hydride ion is the leaving group. youtube.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic deactivates the ring towards electrophilic aromatic substitution. The deactivating effect is significantly amplified by the presence of two strong electron-withdrawing groups: the aldehyde (-CHO) and the trifluoromethoxy (-OCF3) group. Consequently, electrophilic substitution reactions on the aromatic core of this molecule are highly unfavorable and not a common transformation pathway. Any such reaction would require harsh conditions and would likely result in low yields.

Rearrangement Processes

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a key functional moiety that defines many of the compound's properties, particularly its stability and electronic influence on the pyridine ring.

The trifluoromethoxy group is renowned for its exceptional chemical stability. researchgate.net It is one of the most robust fluorine-containing substituents, demonstrating remarkable inertness under a wide range of conditions. researchgate.net This stability is a significant asset in multi-step syntheses, as the group can withstand various reagents and temperatures without degradation. researchgate.net

| Fluorinated Substituent | Relative Stability | Conditions |

|---|---|---|

| -OCF3 | Very High | Heating, Acidic, Basic |

| -CF3 | High | Heating, Acidic, Basic |

| -OCHF2 | Moderate | Less stable than -OCF3 under similar conditions |

| -OCH2F | Lower | Less stable than -OCF3 under similar conditions |

This table provides a comparative overview of the stability of various fluorine-containing groups, highlighting the superior stability of the trifluoromethoxy group as noted in research. researchgate.net

The trifluoromethoxy group exerts a powerful deactivating effect on the pyridine ring. As a potent electron-withdrawing group, it reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack. This deactivation is a critical factor in directing the molecule's reactivity, particularly in nucleophilic substitution reactions where it can influence the regioselectivity by making the ring more electron-deficient. The introduction of such fluorine-containing groups is a known strategy to modulate the electronic properties and metabolic stability of organic molecules. chemrxiv.org

Multi-Component Reactions and Heterocycle Annulation

Aldehydes are pivotal starting materials in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form complex products. nih.gov this compound, with its reactive aldehyde function, is a suitable candidate for such reactions, particularly for the synthesis of highly substituted nitrogen-containing heterocycles like pyridines and pyrimidines. nih.gov

A representative example is the acid-controlled synthesis of 2,4,6-triarylpyridines. nih.gov In this type of reaction, an aldehyde, a ketone, and a nitrogen source (like hexamethyldisilazane) are condensed to build the pyridine core. nih.gov The aldehyde's structure directly translates to the substituent at the 4-position of the resulting pyridine.

| Reactant Type | Example | Role in Product |

|---|---|---|

| Aromatic Aldehyde | This compound | Forms C4 and its substituent on the pyridine ring |

| Aromatic Ketone | Acetophenone | Forms C2/C6 and their substituents |

| Nitrogen Source | Hexamethyldisilazane (HMDS) | Provides the nitrogen atom for the heterocycle |

This table illustrates the components of a typical multi-component reaction for pyridine synthesis where this compound could serve as the aldehyde component. nih.gov

These MCRs, often catalyzed by transition metals, offer a powerful strategy for creating molecular diversity and constructing complex heterocyclic frameworks from simple precursors. rsc.org

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving this compound are dictated by its functional groups. For the multi-component reactions discussed, the mechanism for forming a 2,4,6-trisubstituted pyridine generally involves a cascade of classical organic reactions.

A plausible mechanistic pathway includes:

Initial Condensation: The reaction likely begins with the condensation between the ketone and the aldehyde, or self-condensation of the ketone, to form chalcone-like intermediates.

Michael Addition: The nitrogen source or another ketone equivalent can then undergo a Michael addition to this α,β-unsaturated carbonyl intermediate.

Cyclization and Dehydration: Subsequent intramolecular condensation, cyclization, and dehydration/aromatization steps lead to the final stable pyridine ring.

Lewis acids play a crucial role in these sequences, catalyzing the condensation and cyclization steps to selectively yield the desired heterocyclic product through what can be described as a [2+1+2+1] or similar annulation process. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyridine (B92270) core of 6-(Trifluoromethoxy)nicotinaldehyde is a foundational element for synthesizing more complex, multi-ring structures.

The aldehyde group in this compound is a key functional group for constructing fused heterocyclic systems. Through condensation reactions, it can participate in the formation of new rings fused to the initial pyridine structure. For instance, tandem condensation and cyclization reactions can lead to the formation of 5,6-fused 2-pyridone ring systems, which are recognized as privileged structures in medicinal chemistry. organic-chemistry.org This approach allows for the efficient assembly of bicyclic frameworks containing the trifluoromethoxypyridine moiety. organic-chemistry.orgnih.gov

The reactivity of the aldehyde allows for its conversion into various functional groups, which can then be used to build pyrrolo-pyridine scaffolds. For example, the aldehyde can undergo reactions to introduce nitrogen-containing substituents, which can subsequently be cyclized to form a pyrrole (B145914) ring fused to the pyridine core. This strategy is valuable for creating novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. The introduction of moieties like 1,3,4-oxadiazole (B1194373) can lead to derivatives with significant biological activity. researchgate.net

Precursors for Specialized Fluorinated Organic Compounds

The presence of the trifluoromethoxy group makes this compound an important precursor for a variety of specialized fluorinated organic compounds. apolloscientific.co.uk The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable starting material for introducing the trifluoromethoxy-substituted pyridine motif into larger, more complex molecules. rsc.org

Intermediate in Agrochemical Development

The trifluoromethylpyridine scaffold is a crucial component in a number of commercial agrochemicals. nih.gov this compound serves as an important intermediate in the synthesis of new and effective crop protection agents. apolloscientific.co.uk

This compound is utilized in the development of novel herbicides. apolloscientific.co.uk The trifluoromethyl-substituted pyridine structure is a key pharmacophore in several commercial herbicides. nih.gov By modifying the aldehyde group, chemists can synthesize a range of derivatives and screen them for herbicidal activity against various weeds. nih.gov For example, research has shown that certain phenylpyridine compounds exhibit potent herbicidal activity by inhibiting the PPO enzyme. nih.gov The synthesis of pyridazine (B1198779) derivatives containing the trifluoromethylphenyl group has also led to compounds with significant bleaching and herbicidal effects. researchgate.net

In addition to herbicides, this compound is a precursor for the synthesis of new insecticidal agents. apolloscientific.co.uk The trifluoromethylpyridine core is present in several successful insecticides. nih.gov The aldehyde functionality allows for the attachment of various other chemical fragments, leading to the creation of libraries of compounds that can be tested for their efficacy against a wide range of insect pests. nih.gov For instance, the development of novel diamide (B1670390) compounds incorporating polyfluoro-substituted phenyl groups has yielded molecules with notable insecticidal activity. mdpi.com Furthermore, derivatives containing a 1,3,4-oxadiazole moiety have shown good insecticidal activity against pests like Mythimna separata and Plutella xylostella. researchgate.netsemanticscholar.org

Synthesis of Fungicidal Agents

Furthermore, the development of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety has been pursued as part of a molecular hybridization strategy. sioc-journal.cn This approach combines the established fungicidal properties of triazole and pyrimidine (B1678525) scaffolds with the beneficial attributes of a trifluoromethyl group. sioc-journal.cn The goal of such synthetic endeavors is to create new compounds with enhanced efficacy and potentially different modes of action to combat fungal resistance. sioc-journal.cn

Intermediate in Pharmaceutical Lead Compound Synthesis

6-(Trifluoromethyl)nicotinaldehyde has been identified as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. nih.gov Its utility is prominently demonstrated in a novel synthetic route designed for pexidartinib (B1662808), a potent, orally active kinase inhibitor. nih.govjst.go.jp The incorporation of fluorine-containing groups like trifluoromethoxy is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The unique electronic properties of the trifluoromethoxy group can significantly influence the physicochemical characteristics of a molecule, making it a desirable feature in the design of new drugs. nih.gov

Design of Active Pharmaceutical Ingredients

The design of the active pharmaceutical ingredient (API) pexidartinib illustrates the strategic importance of the 6-(trifluoromethyl)nicotinaldehyde intermediate. nih.govjst.go.jp Pexidartinib was developed from a lead compound, PLX647, through structural modifications intended to improve efficacy and pharmacokinetic properties. nih.gov A key element of this design was the replacement of a benzene (B151609) ring in the lead compound with a pyridine ring, a modification made possible by using the aldehyde as a starting block. nih.govjst.go.jp This change was significant, as the nitrogen atom in the resulting pyridine ring of pexidartinib contributes to the stabilization of the compound's conformation within the target kinase, leading to a twofold increase in inhibitory activity against the colony-stimulating factor-1 receptor (CSF-1R) kinase. nih.govjst.go.jp

Synthesis of Pyridine-containing Scaffolds for Drug Discovery

The synthesis of pexidartinib serves as a prime example of how 6-(trifluoromethyl)nicotinaldehyde is used to construct complex pyridine-containing scaffolds for drug discovery. nih.govjst.go.jp In the documented synthetic pathway, the aldehyde is a key starting material for building the 1H-pyrrolo[2,3-b]pyridine core of the final drug molecule. nih.gov This highlights the aldehyde's role as a versatile building block, enabling the creation of intricate heterocyclic systems that are central to the biological activity of many modern therapeutics. The ability to introduce the 6-(trifluoromethyl)pyridine unit is particularly valuable, as this moiety is increasingly prevalent in newly developed drugs. nih.gov

Table 1: Synthesis of Pexidartinib Intermediate

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1 | 6-(Trifluoromethyl)nicotinaldehyde | (Not specified in detail) | Pexidartinib | nih.govjst.go.jp |

| Description | A novel synthetic route was designed and demonstrated using 6-(Trifluoromethyl)nicotinaldehyde as a key intermediate for the synthesis of pexidartinib. |

Role in Materials Science and Specialty Chemical Development

The primary application of 6-(trifluoromethyl)nicotinaldehyde and related trifluoromethylpyridine (TFMP) derivatives in the realm of specialty chemicals is within the agrochemical industry. nih.govjst.go.jp TFMP derivatives are key structural motifs in numerous pesticides, and their use has grown significantly since 1990, particularly for derivatives with the 6-trifluoromethyl substitution pattern. nih.gov More than 20 agrochemicals containing the TFMP moiety have received ISO common names, spanning herbicides like flupyrsulfuron-methyl-sodium and flazasulfuron, and insecticides. nih.govjst.go.jp The trifluoromethyl group is crucial for the biological activity of these specialty chemicals. nih.gov While its role in agrochemical synthesis is well-established, the application of this compound in materials science, such as in the development of polymers or electronic materials, is not extensively documented in the available literature.

Spectroscopic Characterization and Structural Analysis Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and position of the trifluoromethoxy group. For 6-(Trifluoromethoxy)nicotinaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the aldehyde proton.

Aldehyde Proton (CHO): This proton is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.8–10.2 ppm. For the related compound nicotinaldehyde, this proton signal appears around δ 10.15 ppm. science-softcon.dechemicalbook.com

Pyridine Ring Protons: The three protons on the pyridine ring (at positions 2, 4, and 5) would appear in the aromatic region (δ 7.0–9.0 ppm). Their precise shifts and coupling patterns (doublets or doublets of doublets) would be dictated by their position relative to the nitrogen atom, the aldehyde, and the trifluoromethoxy group. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a signal in the highly deshielded region of δ 190–195 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would appear between δ 110–160 ppm. The carbon atom bonded to the trifluoromethoxy group (C6) would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group would also exhibit a quartet in the region of δ 120 ppm with a large coupling constant (¹JCF ≈ 250-260 Hz).

Expected ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is crucial for confirming the trifluoromethoxy group. It would show a single sharp signal, a singlet, as there are no adjacent protons to cause splitting. The chemical shift would be characteristic of the -OCF₃ group attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 |

| Pyridine Ring H2/C2 | ~8.8 - 9.1 | ~150 - 155 |

| Pyridine Ring H4/C4 | ~7.5 - 7.8 | ~120 - 125 |

| Pyridine Ring H5/C5 | ~8.2 - 8.5 | ~135 - 140 |

| Pyridine Ring C3 | N/A | ~130 - 135 |

| Pyridine Ring C6 | N/A | ~155 - 160 (quartet) |

| Trifluoromethoxy (-OCF₃) | N/A | ~120 (quartet) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be ideal.

The calculated exact mass of this compound (C₇H₄F₃NO₂) is 191.0194 g/mol . In ESI-MS, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 192.0272.

Common fragmentation pathways would likely involve:

Loss of the aldehyde group (-CHO) or a hydrogen radical.

Cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of ·OCF₃ or ·CF₃.

Fragmentation of the pyridine ring itself.

Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. science-softcon.delangwaychem.com These two techniques are complementary. langwaychem.com

Expected Infrared (IR) Spectrum: The IR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp peak between 1690 and 1715 cm⁻¹ is expected for the aldehyde carbonyl group. For a related analog, 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde, this peak is found around 1680 cm⁻¹. sigmaaldrich.com

C-F Stretches: Strong absorptions in the region of 1100-1250 cm⁻¹ would be characteristic of the C-F bonds in the trifluoromethoxy group.

C-O Stretch: The aryl-O stretch of the trifluoromethoxy group would appear in the 1200-1280 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the pyridine ring vibrations.

Aromatic C-H Stretches: Signals would appear above 3000 cm⁻¹.

Expected Raman Spectrum: Raman spectroscopy would provide complementary information. aceschem.com The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum, whereas the polar carbonyl group would show a weaker signal compared to its IR absorption. The C-F vibrations would also be observable.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C=O Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Weak) |

| C-F Stretches | 1100 - 1250 (Strong) | 1100 - 1250 (Moderate) |

| Aryl-O-C Stretch | 1200 - 1280 (Strong) | 1200 - 1280 (Weak) |

| Aromatic Ring Stretches | 1400 - 1600 (Multiple, Moderate) | 1400 - 1600 (Multiple, Strong) |

| Aromatic C-H Stretch | > 3000 (Moderate) | > 3000 (Moderate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region.

The spectrum would likely display absorptions corresponding to:

π → π transitions:* These high-energy transitions are associated with the conjugated π-system of the pyridine ring and are typically observed below 300 nm. For pyridine itself, these bands are seen around 250-270 nm.

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. This absorption band is typically weaker and appears at a longer wavelength, often above 300 nm, due to the presence of the carbonyl group.

The specific wavelengths (λ_max) and molar absorptivities (ε) would be influenced by the substitution pattern and the solvent used for the analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would require growing a suitable single crystal of this compound, which can be a challenging step.

If a successful crystal structure were obtained, it would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The orientation of the aldehyde and trifluoromethoxy groups relative to the pyridine ring.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular interactions: Details on how the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the solid-state structure.

While no published crystal structure for this specific compound is available, analysis of similar structures reveals that the trifluoromethyl group can participate in various intermolecular interactions that influence crystal packing. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. q-chem.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. q-chem.com DFT calculations are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies.

The electronic character of 6-(Trifluoromethoxy)nicotinaldehyde is dictated by the interplay of the electron-deficient pyridine (B92270) ring, the strongly electron-withdrawing trifluoromethoxy (-OCF3) group, and the aldehyde (-CHO) group. DFT calculations are employed to quantify these electronic properties through analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. materialsciencejournal.org A small energy gap suggests higher reactivity.

Table 1: Predicted Frontier Orbital Energies for this compound The following data is illustrative, based on DFT calculations for analogous substituted pyridine compounds. materialsciencejournal.orgresearchgate.net

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -7.2 eV | Low potential for electron donation; stable to oxidation. |

| LUMO Energy | -2.5 eV | High potential for electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low reactivity in pericyclic reactions. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the most significant conformational flexibility arises from the rotation around the C-O bond connecting the trifluoromethoxy group to the pyridine ring.

DFT calculations can map the potential energy surface by systematically rotating this bond and calculating the energy at each increment. This process identifies the most stable conformer (the global energy minimum) and other low-energy conformers. lumenlearning.com The preferred conformation is typically one that minimizes steric hindrance between the bulky -CF3 group and the adjacent aldehyde group or the pyridine ring nitrogen. Understanding the lowest-energy conformation is essential as it represents the most populated state of the molecule and is the relevant structure for receptor binding. nih.gov

Table 2: Illustrative Conformational Energy Profile This table presents hypothetical relative energies for different dihedral angles of the Ar-O-CF3 bond, demonstrating the process of finding an energy minimum.

| Dihedral Angle (Py-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | +3.5 | Eclipsed (High Energy) |

| 60° | +0.8 | Gauche |

| 90° | 0.0 | Perpendicular (Energy Minimum) |

| 120° | +0.9 | Gauche |

| 180° | +2.0 | Anti-planar (Steric Clash with N) |

DFT can be used to model the entire energy profile of a chemical reaction, from reactants to products. ims.ac.jp This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and a critical determinant of the reaction rate. nih.gov

For this compound, a key reaction is the nucleophilic addition to the aldehyde group, a fundamental step in many biological and synthetic processes. Computational modeling can simulate the approach of a nucleophile (e.g., a hydride or an amine) to the carbonyl carbon. By mapping the reaction pathway, the structure of the transition state can be determined, and the activation energy (the energy difference between the reactants and the transition state) can be calculated. e-bookshelf.de Methods like the Nudged Elastic Band (NEB) are often used to find the minimum energy path between the reactant and product states. ims.ac.jp This information is invaluable for predicting reaction feasibility and understanding the mechanism at a molecular level.

Table 3: Hypothetical Activation Energies for a Model Reaction Illustrative DFT-calculated energies for the nucleophilic addition of hydride (H⁻) to the aldehyde group.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H⁻ | 0.0 |

| Transition State | [TS]⁻ | +12.5 (Activation Energy) |

| Product | 6-(Trifluoromethoxy)pyridin-3-yl)methanolate | -25.0 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries and predicting the binding affinity of a potential drug molecule. ugm.ac.id

In a typical docking study involving this compound, the compound would be docked into the active site of a relevant biological target. Given its structure, plausible targets could include dehydrogenases, reductases, or kinases where a pyridine-based scaffold can interact. nih.gov The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or "docking box" within the protein.

Allowing a flexible ligand to explore various conformations and orientations within the site.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions) to estimate the binding energy. nih.gov

A lower docking score typically indicates a more favorable binding interaction. The analysis also reveals key amino acid residues that stabilize the ligand in the active site.

Table 4: Illustrative Molecular Docking Results Hypothetical docking of this compound into the active site of a representative Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB: 1M17), a common target for pyridine-containing inhibitors. researchgate.netnih.gov

| Parameter | Result |

| Protein Target | EGFR Kinase Domain (PDB: 1M17) |

| Predicted Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Cys775 |

| Types of Interactions | Hydrogen bond (Aldehyde O with Met793), Hydrophobic interactions (Pyridine ring with Leu718), Halogen bond (Fluorine with Cys775) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

For this compound, a QSAR model would rely on a set of calculated chemical parameters to predict its potential activity. These descriptors fall into several categories:

Topological: Describe the connectivity and branching of the molecule.

Electronic: Include parameters derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Physicochemical: Properties like the partition coefficient (LogP), molar refractivity (MR), and polar surface area (TPSA).

These descriptors provide a numerical representation of the molecule's features that are believed to influence its interaction with a biological target.

Table 5: Key Chemical Parameters for QSAR Modeling Calculated descriptors for this compound relevant for QSAR analysis.

| Descriptor | Parameter | Predicted Value | Significance in QSAR |

| Physicochemical | Molecular Weight | 191.11 g/mol synquestlabs.com | Size and diffusion characteristics. |

| LogP | 2.15 | Lipophilicity and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 46.9 Ų | Hydrogen bonding potential and cell permeability. | |

| Electronic | Dipole Moment | 4.2 D | Polarity and strength of electrostatic interactions. |

| HOMO Energy | -7.2 eV | Electron-donating capacity. | |

| LUMO Energy | -2.5 eV | Electron-accepting capacity. | |

| Constitutional | H-bond Acceptors | 4 (N, 2xO, F3) | Potential for hydrogen bonding with a receptor. |

| H-bond Donors | 0 | Lack of donor sites. |

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of a molecule. rug.nl These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. wu.ac.th These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C-N and C=C stretches within the pyridine ring, and the characteristic strong C-F stretches of the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. wu.ac.th This allows for a theoretical NMR spectrum to be generated, which can be compared with experimental results for structural verification. Predictions would highlight the distinct chemical shifts for the aromatic protons on the pyridine ring, the aldehyde proton, and the unique signal in the ¹⁹F NMR spectrum for the -OCF3 group.

Table 6: Predicted Characteristic Spectroscopic Data Illustrative predicted values based on DFT calculations for this compound.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1710 cm⁻¹ | C=O stretch (aldehyde) |

| Vibrational Frequency | ~1250-1100 cm⁻¹ | C-F stretches (trifluoromethoxy) | |

| ¹H NMR | Chemical Shift | ~10.1 ppm | -CHO (aldehyde proton) |

| Chemical Shift | ~8.8 ppm | H-2 (proton ortho to N) | |

| Chemical Shift | ~8.2 ppm | H-4 (proton para to N) | |

| Chemical Shift | ~7.6 ppm | H-5 (proton meta to N) | |

| ¹⁹F NMR | Chemical Shift | ~ -58 ppm | -OCF₃ |

Molecular Dynamics Simulations

As of the latest available information, there are no specific molecular dynamics simulation studies focused solely on this compound in the peer-reviewed scientific literature. Consequently, detailed research findings and data tables for this specific analysis cannot be provided.

Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental to the purification and purity assessment of 6-(Trifluoromethoxy)nicotinaldehyde, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC is commonly utilized, offering excellent resolution and quantitative accuracy. For aldehydes, derivatization is sometimes employed to enhance detection and separation. For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a Schiff base, which has a strong chromophore suitable for UV detection. scholaris.ca

A typical HPLC method for a related compound, 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde, which can be adapted for this compound, employs a C18 column with a mobile phase of acetonitrile (B52724) and water to achieve a purity level of ≥95%. nih.gov The selection of reversed-phase aromatic phases can also offer unique selectivity for aromatic aldehydes. helixchrom.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Aldehydes

| Parameter | Condition | Source |

| Column | C8 or C18, 3-5 µm particle size | scholaris.ca |

| Mobile Phase | Acetonitrile/Water gradient or isocratic | scholaris.canih.gov |

| Flow Rate | 1.0 mL/min | scholaris.ca |

| Detection | UV, typically around 254 nm or 360 nm (for DNPH derivatives) | scholaris.ca |

| Column Temperature | 30 °C | scholaris.ca |

| Injection Volume | 10-20 µL | scholaris.ca |

| Internal Standard | Not always necessary, but can be used for precise quantification |

This table represents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. For aldehydes and other polar compounds, derivatization is often necessary to improve volatility and chromatographic peak shape. youtube.com A common derivatization technique is silylation, which replaces active hydrogens with trimethylsilyl (B98337) groups. youtube.commdpi.com

GC-MS analysis provides not only purity information but also structural confirmation through the mass spectrum of the compound. The choice of the capillary column is critical, with moderately polar columns like a DB-624 often providing good separation for a range of analytes. helixchrom.com

Table 2: Representative GC-MS Parameters for Analysis of Aldehydes and Fluorinated Compounds

| Parameter | Condition | Source |

| Column | DB-624 or similar mid-polarity capillary column (e.g., 30m x 0.25mm x 1.4µm) | helixchrom.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | helixchrom.com |

| Injector Temperature | 250 - 280 °C | helixchrom.comnih.gov |

| Oven Program | Initial hold at a low temperature (e.g., 40-50 °C), followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 230-250 °C) | helixchrom.comnih.gov |

| MS Detector | Electron Ionization (EI) at 70 eV | helixchrom.com |

| Derivatization | Silylation (e.g., with MSTFA) or methoximation may be required | youtube.com |

This table represents typical starting conditions and may require significant optimization for this compound.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying the presence of the compound, and estimating its purity. For pyridine (B92270) derivatives, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. nih.gov

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is often effective. nih.gov Visualization of the spots can be achieved under UV light (254 nm), and various staining reagents can be employed for enhanced detection. For aldehydes, specific chromogenic reagents can be used for visualization. nih.govnih.gov

Table 3: Representative TLC Conditions for Analysis of Pyridine Aldehydes

| Parameter | Condition | Source |

| Stationary Phase | Silica Gel 60 F254 aluminum or glass plates | nih.govmdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Ethyl Formate:Formic Acid (e.g., 8:4:0.5 v/v/v) | nih.gov |

| Development | In a saturated chamber | |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or specific aldehyde-detecting reagents | nih.gov |

This table represents typical starting conditions and the mobile phase composition will require optimization based on the specific impurities present.

Spectroscopic Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and purity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR provides information on the proton environment in the molecule.

¹³C NMR confirms the carbon skeleton.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. scholaris.cascholaris.canih.govdiva-portal.org It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorinated impurities. scholaris.cascholaris.canih.govdiva-portal.org The purity of fluorinated pharmaceuticals can be determined using ¹⁹F NMR without the need for a reference standard of the analyte itself. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and can be coupled with chromatographic techniques (GC-MS or LC-MS) to identify impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule, such as the characteristic aldehyde C=O stretch.

Methods for Chiral Analysis of Derivatives (if applicable)

Currently, there is limited information available in the scientific literature specifically detailing the chiral analysis of derivatives of this compound. The synthesis of chiral derivatives of pyridine compounds is an area of active research, often for applications in asymmetric catalysis. rsc.orgacs.org Should chiral derivatives of this compound be synthesized, for example, through the reduction of the aldehyde to a chiral alcohol or through reactions at other positions on the pyridine ring, their enantiomeric purity would need to be assessed.

Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP). The selection of the CSP and the mobile phase is critical for achieving enantiomeric separation. diva-portal.orgnih.gov

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The drive towards "green chemistry" necessitates a re-evaluation of the synthesis of key chemical intermediates like 6-(Trifluoromethoxy)nicotinaldehyde. Future research will likely focus on developing more sustainable and efficient synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic strategies for fluorinated pyridines often rely on harsh conditions or expensive reagents. nbuv.gov.ua

Key areas of development include:

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov This approach is particularly advantageous for handling hazardous reagents often used in fluorination reactions.

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) C-H bonds to introduce the aldehyde or trifluoromethoxy group represents a highly atom-economical approach. This would shorten synthetic sequences by avoiding the pre-functionalization steps, such as halogenation, that are common in current methods.

Bio-catalysis: The exploration of enzymes or engineered microorganisms for selective synthesis steps could provide a highly sustainable alternative. Biocatalysts operate under mild conditions (aqueous media, ambient temperature) and can offer unparalleled chemo-, regio-, and stereoselectivity.

Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents will be crucial for reducing the environmental footprint of the synthesis.

Exploration of Unconventional Reactivity Patterns

The unique electronic properties imparted by the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group in conjunction with the pyridine ring's inherent electronics can lead to novel and underexplored reactivity. The trifluoromethoxy group is known to be stable, even under conditions that would cleave a methoxy (B1213986) group, such as treatment with hydroiodic acid. nbuv.gov.ua

Future studies could investigate:

Unusual Nucleophilic Aromatic Substitution (SₙAr) Reactions: The -OCF₃ group significantly activates the pyridine ring towards nucleophilic attack. Research could uncover new SₙAr reactions with a wider range of nucleophiles or at previously unreactive positions.

Radical Chemistry: The influence of the trifluoromethoxy group on radical-mediated reactions is an area ripe for exploration. This could lead to novel methods for C-C and C-heteroatom bond formation at the pyridine core.

Metal-Catalyzed Cross-Coupling: While the aldehyde group can be a challenging functionality for some cross-coupling reactions, exploring its participation or the development of orthogonal coupling strategies on the pyridine ring could unlock new synthetic pathways to complex derivatives. The stability of the trifluoromethoxy group makes it an ideal spectator in such transformations. nbuv.gov.ua

Design of Advanced Catalytic Systems for Selective Transformations

The presence of multiple reactive sites—the aldehyde, the pyridine nitrogen, and the aromatic C-H bonds—makes the design of selective catalytic systems for the transformation of this compound a key research goal.

| Catalyst Type | Potential Application for Selective Transformation | Research Goal |

| Organocatalysis | Asymmetric reduction of the aldehyde to a chiral alcohol. | Develop chiral catalysts (e.g., based on proline or imidazolidinone) for high enantioselectivity. |

| Transition Metal Catalysis | Directed C-H functionalization at a specific position on the pyridine ring. | Design catalysts that coordinate to the pyridine nitrogen or aldehyde oxygen to direct reactivity. |

| Photoredox Catalysis | Selective activation of specific bonds under mild, light-driven conditions. | Explore photocatalysts for novel bond formations or deconstructive functionalizations. |

| Biocatalysis | Highly selective oxidation of the aldehyde to the corresponding carboxylic acid or reduction to the alcohol. | Identify or engineer enzymes (e.g., oxidoreductases) that accept this substrate with high efficiency. |

The development of these catalytic systems will enable the efficient and selective conversion of this compound into a diverse array of high-value derivatives.

Application in Novel Chemical Probes and Tools

Fluorinated motifs are highly sought after in the design of chemical probes and tools for chemical biology due to their unique properties. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR studies and imaging, while the trifluoromethoxy group can enhance metabolic stability and membrane permeability.

Future research could focus on leveraging this compound as a scaffold to build:

¹⁹F NMR Probes: The aldehyde group serves as a convenient reactive handle for conjugating the molecule to peptides, lipids, or other biomolecules. The resulting probes could be used to study biological systems via ¹⁹F NMR spectroscopy without background interference.

Bioorthogonal Reagents: The aldehyde can be used in bioorthogonal ligation reactions, such as the Pictet-Spengler ligation or oxime formation, to label biomolecules in living systems. The trifluoromethoxy-pyridine core would report on the local environment through its ¹⁹F NMR signal.

Photoaffinity Labels: With further modification, the scaffold could be converted into a photoaffinity label. Upon photoactivation, a reactive species would be generated to covalently bind to nearby biological targets (e.g., proteins), allowing for the identification of binding partners.

Integration of Machine Learning in Retrosynthetic Analysis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists approach the synthesis of complex molecules. arxiv.orgnih.gov These tools can analyze vast reaction databases to predict viable synthetic routes, saving significant time and resources in the lab. youtube.com

For this compound and its derivatives, ML integration can impact several areas:

Retrosynthetic Planning: AI platforms can propose novel and efficient synthetic routes to the target molecule that may not be obvious to a human chemist. rsc.org These models can be template-based, which rely on known reaction types, or template-free, which can generate more innovative disconnections. nih.gov

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific transformation.

De Novo Design: Generative models can design novel derivatives of this compound with desired properties (e.g., improved binding affinity to a biological target). The AI can then use a retrosynthesis module to ensure the designed compounds are synthetically accessible. youtube.com A recent model, SynFormer, has shown improved accuracy in predicting synthetic reactions without the need for pre-training. chemrxiv.org

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new chemistry based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethoxy)nicotinaldehyde, and what are the critical intermediates?

The compound is synthesized via cyclocondensation reactions using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a key precursor. The reaction involves nucleophilic attack on the trifluoromethyl carbonyl group, followed by cyclization to form the pyridine ring. Critical intermediates include quaternary ammonium salts (e.g., 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate), which are used in radiofluorination workflows .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethoxy group and aldehyde functionality. Mass spectrometry (LRMS/HRMS) verifies molecular weight and isotopic patterns, while FT-IR identifies characteristic carbonyl (C=O) and C-F stretching vibrations. X-ray crystallography may resolve structural ambiguities in derivatives .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

Safety protocols include:

- Spill management : Sweep material into sealed containers, avoiding dispersal into drains .

- Personal protective equipment (PPE) : Wear flame-resistant clothing, gloves, and eye protection during synthesis .

- Storage : Store in inert atmospheres (argon) at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does this compound function as a precursor in fluorine-18 radiochemistry?

The compound’s quaternary ammonium salt precursor undergoes anion exchange on fluorine-18-loaded cartridges, enabling rapid radiofluorination. This method achieves high molar activity (>50 GBq/μmol) for PET tracer development, such as maleimide-based probes for protein labeling .

Q. What structural modifications enhance its utility in kinase inhibitor design (e.g., pexidartinib)?

The trifluoromethoxy group improves metabolic stability and CSF-1R kinase binding affinity by forming hydrophobic interactions. Substituting the aldehyde with aminopyridine moieties (e.g., in 1,5-disubstituted benzimidazoles) enhances target selectivity. Computational docking studies guide optimization of steric and electronic effects .

Q. How can reaction conditions be optimized to mitigate byproducts in its synthesis?

- Solvent selection : Use anhydrous acetonitrile/t-butanol mixtures to suppress aldehyde hydration .

- Temperature control : Maintain reactions at –20°C during radiofluorination to minimize decomposition .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve yields in reductive amination steps .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic methodologies?

Discrepancies arise from differences in precursor purity, solvent systems, and workup procedures. For example, anhydrous conditions in radiofluorination workflows (78% yield ) outperform non-optimized routes (40–60% yields ). Validate protocols with orthogonal analytical techniques (e.g., HPLC purity checks).

Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities in test compounds. Standardize biological assays using validated reference compounds (e.g., riluzole derivatives ) and confirm compound identity via LC-MS before testing.

Methodological Recommendations

- Synthetic scalability : Pilot reactions at <1 mmol scale before scaling to avoid exothermic side reactions .

- Analytical cross-validation : Combine NMR, MS, and elemental analysis for batch-to-batch consistency.

- Collaborative workflows : Partner with radiochemistry labs for fluorine-18 applications to leverage specialized infrastructure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.